Met-pro

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: Met-Pro can be synthesized through a peptide coupling reaction between L-methionine and L-proline. The reaction typically involves the activation of the carboxyl group of L-methionine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), followed by the addition of L-proline . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) under mild conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid resin. The use of automated peptide synthesizers further enhances the efficiency and reproducibility of the process .

化学反応の分析

Types of Reactions: Met-Pro undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the methionine residue can be oxidized to form methionine sulfoxide or methionine sulfone.

Reduction: The carbonyl group in the proline residue can be reduced to form a secondary alcohol.

Substitution: The amino group in the methionine residue can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used as oxidizing agents.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used as reducing agents.

Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in substitution reactions.

Major Products Formed:

Oxidation: Methionine sulfoxide, methionine sulfone.

Reduction: Secondary alcohol derivatives.

Substitution: Alkylated or acylated methionine derivatives.

科学的研究の応用

Met-Pro has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound for studying peptide bond formation and stability.

Biology: Investigated for its role in protein structure and function, as well as its potential as a bioactive peptide.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

作用機序

The mechanism of action of Met-Pro involves its interaction with specific molecular targets and pathways. For instance, this compound can modulate the activity of enzymes involved in oxidative stress responses by acting as an antioxidant. Additionally, it may influence cellular signaling pathways related to inflammation and immune responses .

類似化合物との比較

Methionylglycine: Another dipeptide formed from L-methionine and glycine.

Prolylserine: A dipeptide formed from L-proline and L-serine.

Methionylalanine: A dipeptide formed from L-methionine and L-alanine.

Comparison: Met-Pro is unique due to the presence of both a sulfur-containing amino acid (methionine) and a cyclic amino acid (proline). This combination imparts distinct chemical and biological properties, such as enhanced stability and specific interactions with biological targets, compared to other dipeptides .

生物活性

Introduction

Met-Pro, a compound often associated with biological activity, has garnered attention in various fields, including oncology and regenerative medicine. This article delves into the biological mechanisms, signaling pathways, and clinical implications of this compound, supported by data tables and case studies.

Biological Mechanisms of this compound

This compound is primarily recognized for its role as a peptide that influences cellular activities through various signaling pathways. The key biological functions include:

- Cell Proliferation : this compound activates the MET receptor, which is crucial for cell growth and division.

- Survival Pathways : The activation of the PI3K-AKT pathway promotes cell survival by inhibiting apoptosis.

- Invasion and Migration : this compound enhances cellular motility through the activation of the MAPK pathway, facilitating processes like wound healing and tissue regeneration.

Signaling Pathways

The biological activity of this compound is mediated through several critical pathways:

| Pathway | Function | Key Components |

|---|---|---|

| MAPK Pathway | Cell proliferation and migration | SHC, GRB2, KRAS |

| PI3K-AKT Pathway | Cell survival and anti-apoptotic signaling | PI3K, AKT, BCL2 |

| NF-κB Pathway | Inflammation and immune response | SRC, MET |

These pathways illustrate how this compound can influence not only cancer progression but also normal physiological processes such as tissue repair.

Case Study 1: MET Overexpression in Non-Small Cell Lung Cancer (NSCLC)

A study published in the Annals of Oncology investigated the role of MET overexpression in NSCLC. The findings indicated that patients with high levels of MET protein had a poor prognosis due to enhanced tumor growth and metastasis. The study highlighted the potential of targeting MET with specific inhibitors to improve patient outcomes.

- Study Findings :

- MET overexpression correlated with increased tumor size.

- Patients with MET inhibitors showed a significant reduction in tumor progression.

Case Study 2: Liver Regeneration

Research on transgenic mice expressing HGF (hepatocyte growth factor) under the metallothionein promoter demonstrated accelerated liver regeneration due to chronic MET activation. This study provided insights into how this compound can enhance tissue repair mechanisms.

- Key Observations :

- Transgenic mice exhibited a doubling in liver size compared to wild types.

- Enhanced hepatocyte proliferation was noted post-partial hepatectomy.

Clinical Implications

The biological activity of this compound has significant implications for therapeutic strategies in oncology and regenerative medicine:

- Targeted Therapies : Inhibitors targeting MET signaling pathways are being developed to treat various cancers, particularly NSCLC.

- Regenerative Medicine : Understanding how this compound influences tissue regeneration can lead to novel treatments for liver diseases and injuries.

特性

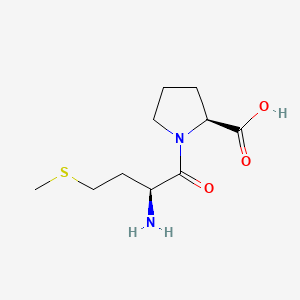

IUPAC Name |

(2S)-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3S/c1-16-6-4-7(11)9(13)12-5-2-3-8(12)10(14)15/h7-8H,2-6,11H2,1H3,(H,14,15)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZMGFGQBRYWJOR-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)N1CCCC1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00474540 | |

| Record name | Methionylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59227-86-0 | |

| Record name | Methionylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。